molecular formula C12H13BrN2O2S B14901268 5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide

5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide

Cat. No.: B14901268
M. Wt: 329.21 g/mol
InChI Key: REBMCOYNSQITCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a thiophene ring, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

    Bromination: The thiophene ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the brominated thiophene derivative with an amine, such as N-methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. It may serve as a tool compound in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing. It may have activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-2-furamide: This compound shares a similar structure but has a furan ring instead of a thiophene ring.

    Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate: This compound contains a similar isoxazole moiety but has different substituents and a more complex structure.

Uniqueness

5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom, thiophene ring, and isoxazole moiety imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.21 g/mol

IUPAC Name

5-bromo-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylthiophene-3-carboxamide

InChI

InChI=1S/C12H13BrN2O2S/c1-7-10(8(2)17-14-7)5-15(3)12(16)9-4-11(13)18-6-9/h4,6H,5H2,1-3H3

InChI Key

REBMCOYNSQITCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN(C)C(=O)C2=CSC(=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.